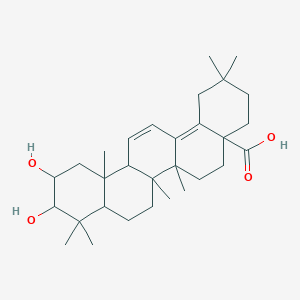
(2alpha,3beta)-2,3-Dihydroxyoleana-11,13(18)-dien-28-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2alpha,3beta)-2,3-Dihydroxyoleana-11,13(18)-dien-28-oic acid is a pentacyclic triterpenoid compound. It is derived from olean-13(18)-en-28-oic acid and is characterized by the presence of hydroxy groups at positions 2 and 3 in the 2alpha,3beta configuration. This compound has been isolated from the leaves of Rosa laevigata .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (2alpha,3beta)-2,3-Dihydroxyoleana-11,13(18)-dien-28-oic acid involves the extraction and isolation from natural sources such as the leaves of Rosa laevigata. The process typically includes the following steps:
Extraction: The leaves are dried and subjected to extraction using solvents like ethanol.
Isolation: The extract is then purified using chromatographic techniques to isolate the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve large-scale extraction and purification processes similar to those used in laboratory settings. Optimization of solvent use and chromatographic conditions would be essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
(2alpha,3beta)-2,3-Dihydroxyoleana-11,13(18)-dien-28-oic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form different stereoisomers.
Substitution: The hydroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include:
- Oxidized derivatives with ketone or carboxylic acid groups.
- Reduced stereoisomers with different configurations.
- Substituted derivatives with various functional groups .
Scientific Research Applications
(2alpha,3beta)-2,3-Dihydroxyoleana-11,13(18)-dien-28-oic acid has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other triterpenoid compounds.
Biology: The compound is studied for its role in plant metabolism and its biological activities.
Medicine: It has potential anti-inflammatory properties and is being investigated for its therapeutic effects.
Industry: The compound’s derivatives are explored for use in pharmaceuticals and cosmetics.
Mechanism of Action
The mechanism of action of (2alpha,3beta)-2,3-Dihydroxyoleana-11,13(18)-dien-28-oic acid involves its interaction with various molecular targets and pathways. It is known to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. The compound may also interact with specific receptors and signaling pathways involved in inflammation and immune response .
Comparison with Similar Compounds
Similar Compounds
Oleanolic Acid: A closely related triterpenoid with similar anti-inflammatory properties.
Ursolic Acid: Another triterpenoid with comparable biological activities.
Betulinic Acid: Known for its anti-cancer properties and structural similarity.
Uniqueness
(2alpha,3beta)-2,3-Dihydroxyoleana-11,13(18)-dien-28-oic acid is unique due to its specific hydroxy group configuration and its isolation from Rosa laevigata. This configuration may contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
10,11-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12-dodecahydropicene-4a-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O4/c1-25(2)12-14-30(24(33)34)15-13-28(6)18(19(30)16-25)8-9-22-27(5)17-20(31)23(32)26(3,4)21(27)10-11-29(22,28)7/h8-9,20-23,31-32H,10-17H2,1-7H3,(H,33,34) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLIZCATBHWOBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=C2C1)C=CC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
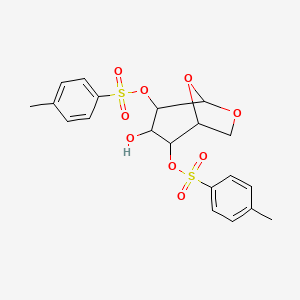
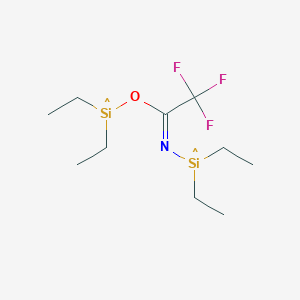
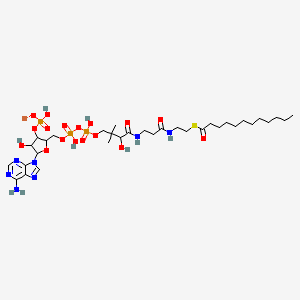
![5-O-methyl 1-O-(4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate](/img/structure/B12324729.png)
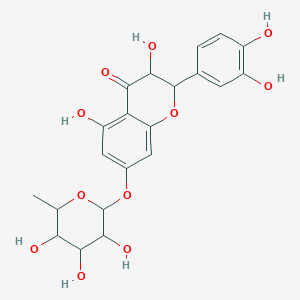
![N-[1-[1,12-dihydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-10-phenyl-8-oxatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene-11-carbonyl]pyrrolidin-2-yl]-2-methylbutanamide](/img/structure/B12324735.png)
![Sodium;3,4,5-trihydroxy-6-[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylate](/img/structure/B12324738.png)
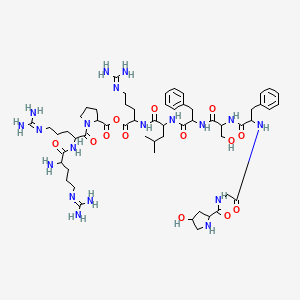
![5-[(3S)-3-(2-methylpropyl)piperazin-1-yl]sulfonylisoquinoline](/img/structure/B12324750.png)
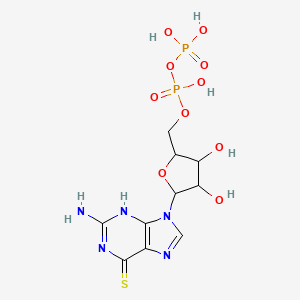

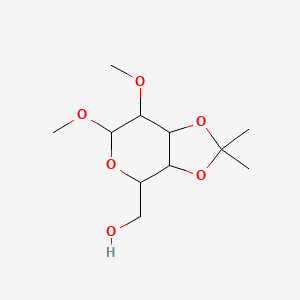

![[2-(9-Chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate](/img/structure/B12324778.png)
